molecular formula C13H14N2O4 B2391305 1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1245569-95-2

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2391305
CAS No.: 1245569-95-2
M. Wt: 262.265
InChI Key: GXVIJYAPFGASAH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a benzyl group at the N1 position, a 2-hydroxyethyl substituent at C4, and a carboxylic acid moiety at C2. Pyrazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Properties

IUPAC Name

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-7-6-10-11(13(18)19)14-15(12(10)17)8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVIJYAPFGASAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(=N2)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-benzyl-4-(2-carboxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-benzyl-4-(2-hydroxyethyl)-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural motifs with several pyrazole-carboxylic acid derivatives (Table 1). Key analogues include:

Compound Name Structural Features Similarity Score Key Differences
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Methyl at C5, phenyl at N1, carboxylic acid at C3 0.77 Lacks hydroxyethyl and benzyl groups; simpler substitution pattern.
1-(3-Aminophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid Aminophenyl at N1, oxo group at C5 0.74 Amino group introduces polarity; absence of hydroxyethyl substituent.
1-(4-Fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid Fluorobenzyl at N1, carboxylic acid at C4 N/A Fluorine enhances electronegativity; positional isomerism (carboxylic acid at C4).
1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-...-3-carboxylic acid Sulfophenyl at N1, chloro and methyl substituents N/A Sulfonic acid group increases acidity; complex substitution pattern.

Key Trends :

  • Substituents at N1 (benzyl vs. aryl/heteroaryl) influence steric and electronic properties.
  • Hydroxyethyl groups improve solubility compared to alkyl or halogenated chains .
  • Carboxylic acid position (C3 vs.
Physicochemical Properties
  • Molecular Weight : Estimated ~280–300 g/mol (based on analogues in ).
  • Acidity: The carboxylic acid (pKa ~2–3) is more acidic than phenol derivatives (e.g., tyrosol, pKa ~10) but less acidic than sulfonated analogues (pKa <1) .
  • Solubility : The hydroxyethyl group increases water solubility compared to methyl or phenyl-substituted pyrazoles .

Biological Activity

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 262.26 g/mol

Structural Representation

IUPAC Name 1benzyl4(2hydroxyethyl)5oxo4,5dihydro1Hpyrazole3carboxylicacid\text{IUPAC Name }1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylicacid

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines, suggesting that this compound may possess comparable properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown efficacy against various cancer cell lines, as summarized in the following table:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that pyrazole derivatives can activate caspases and modulate the expression of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Case Studies

  • Study on MCF7 and A549 Cell Lines :
    • A series of experiments demonstrated that compounds similar to this compound significantly inhibited the growth of MCF7 (breast cancer) and A549 (lung cancer) cell lines.
    • The observed IC50 values were notably lower than those for standard chemotherapeutic agents, indicating a promising therapeutic index.
  • In Vivo Studies :
    • Animal models treated with pyrazole derivatives exhibited reduced tumor volumes compared to control groups, further supporting their potential as effective anticancer agents.

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